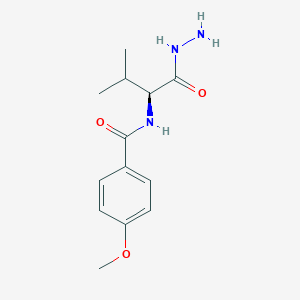
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also contains two hydroxyl groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde typically involves the introduction of the tert-butyl group and the hydroxyl groups onto a benzene ring, followed by the formylation of the ring to introduce the aldehyde group. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to introduce the tert-butyl group. The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxyl groups in a controlled manner, followed by formylation in a batch or continuous flow setup. This approach minimizes side reactions and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(Tert-butyl)-4,5-dihydroxybenzoic acid.
Reduction: 3-(Tert-butyl)-4,5-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
Applications De Recherche Scientifique
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is largely dependent on its chemical structure. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks one hydroxyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups but lacks hydroxyl and aldehyde groups.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and hydroxyl groups but differs in the position and number of functional groups.
Uniqueness
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-tert-butyl-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)5-9(13)10(8)14/h4-6,13-14H,1-3H3 |
Clé InChI |
LXROEFVRYKLZBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


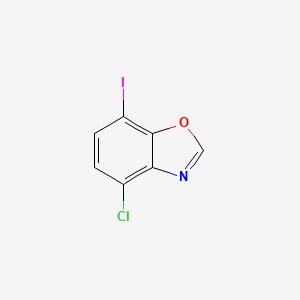


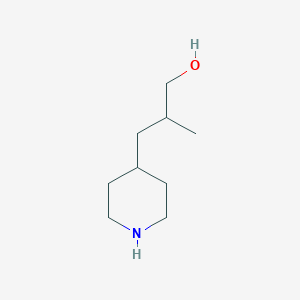
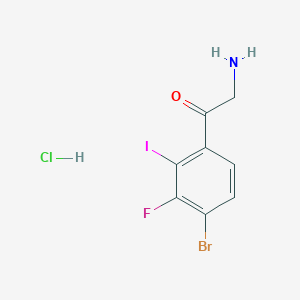
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
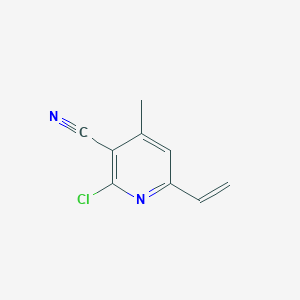



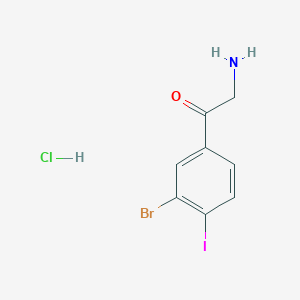

![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
